Nlrp3-IN-23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

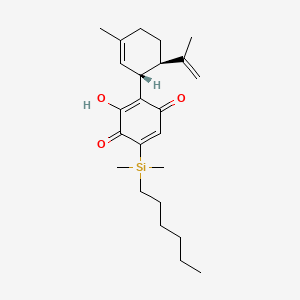

C24H36O3Si |

|---|---|

Molecular Weight |

400.6 g/mol |

IUPAC Name |

5-[hexyl(dimethyl)silyl]-3-hydroxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C24H36O3Si/c1-7-8-9-10-13-28(5,6)21-15-20(25)22(24(27)23(21)26)19-14-17(4)11-12-18(19)16(2)3/h14-15,18-19,27H,2,7-13H2,1,3-6H3/t18-,19+/m0/s1 |

InChI Key |

SNVAGKYEGBHMCI-RBUKOAKNSA-N |

Isomeric SMILES |

CCCCCC[Si](C)(C)C1=CC(=O)C(=C(C1=O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C |

Canonical SMILES |

CCCCCC[Si](C)(C)C1=CC(=O)C(=C(C1=O)O)C2C=C(CCC2C(=C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Nlrp3-IN-23: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a host of inflammatory diseases. Consequently, the discovery of potent and specific NLRP3 inhibitors is a significant focus of therapeutic research. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Nlrp3-IN-23, a novel sila-cannabidiol (sila-CBD) derivative identified as a potent inhibitor of the heme-induced NLRP3 inflammasome. This document details the scientific rationale, synthetic route, biological activity, and relevant experimental protocols, serving as a valuable resource for professionals in immunology and drug development.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a cytosolic multi-protein complex that plays a pivotal role in the innate immune response. Its activation is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.

-

Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, pore-forming toxins, crystalline substances, and heme, can trigger the assembly and activation of the NLRP3 inflammasome.[1][2]

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1, which then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1] Dysregulation of the NLRP3 inflammasome is a key factor in the pathogenesis of numerous inflammatory conditions, making it an attractive target for therapeutic intervention.

Discovery of this compound: A Sila-CBD Derivative

This compound (also referred to as compound 15c) was discovered as part of a research effort to synthesize and evaluate silicon-incorporated phytocannabinoids for their anti-inflammatory properties.[1] The rationale for incorporating silicon into the cannabidiol (CBD) scaffold was to potentially improve drug-like properties while maintaining or enhancing biological activity.[1]

Researchers synthesized a series of sila-CBD derivatives and screened them for their ability to inhibit heme-induced NLRP3 inflammasome activation. Hemolysis and the subsequent release of heme are significant contributors to inflammation in hemolytic diseases, and there is a scarcity of inhibitors for this specific mode of NLRP3 activation. Through this screening, this compound emerged as a potent inhibitor.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving the preparation of a silylated resorcinol intermediate followed by condensation with a suitable terpene derivative and subsequent oxidative dearomatization. The general synthetic approach for sila-CBD derivatives is outlined in the literature.

Detailed Synthetic Protocol:

The synthesis of sila-CBD quinone derivatives, including this compound (15c), follows a sequence starting from silylated resorcinol precursors.

Step 1: Synthesis of Silylated Resorcinol Analogues (11a-c) The synthesis of the core silylated resorcinol building blocks is the initial phase.

Step 2: Condensation to form Sila-CBD Analogues (14a-c) The silylated resorcinols (11a–11c) are condensed with (+)-(1S,4R)-p-mentha-2,8-dien-1-ol (16) in the presence of p-toluenesulfonic acid (p-TSA) to yield the corresponding sila-CBD derivatives (14a–14c).

Step 3: Oxidative Dearomatization to Sila-CBD Quinones (15a-c) The final step involves the oxidative dearomatization of the sila-CBD analogues (14a-c) using a stabilized 2-iodoxybenzoic acid (SIBX) reagent to afford the target sila-quinone cannabidiol derivatives, which include this compound (15c).

Biological Activity and Data Presentation

This compound was evaluated for its ability to inhibit the heme-induced activation of the NLRP3 inflammasome in differentiated THP-1 cells. The key findings are summarized in the table below.

| Compound | Target | Assay | Cell Line | Activator | Key Result | Reference |

| This compound (15c) | NLRP3 Inflammasome | IL-1β Release | Differentiated THP-1 | Heme | Significant inhibition at 0.1 μM |

Further quantitative data such as IC50 values from full dose-response studies may be available in the primary research publication or its supplementary materials.

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of this compound.

Heme-Induced NLRP3 Inflammasome Activation Assay in THP-1 Cells

This protocol describes the standard method to assess the inhibitory activity of compounds on the heme-induced activation of the NLRP3 inflammasome in the human monocytic THP-1 cell line.

Materials:

-

THP-1 cells

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Heme

-

This compound or other test compounds

-

RPMI-1640 cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

ELISA kit for human IL-1β

-

96-well cell culture plates

Procedure:

-

Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 20 ng/mL) for a specified period.

-

Priming (Signal 1): Prime the differentiated THP-1 cells with LPS (e.g., 100 ng/mL) for 4 hours.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or other test compounds for 1 hour.

-

Activation (Signal 2): Add heme (e.g., 50 μM) to the wells to induce NLRP3 inflammasome activation and incubate for an additional 1 hour.

-

Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram

Conclusion

This compound represents a novel and potent inhibitor of the heme-induced NLRP3 inflammasome. Its discovery as a sila-CBD derivative opens a new avenue for the development of therapeutics targeting inflammatory diseases driven by hemolysis. This technical guide provides a foundational resource for researchers interested in the synthesis, evaluation, and mechanism of action of this promising compound. Further investigation into its in vivo efficacy, pharmacokinetic profile, and precise molecular interactions will be crucial for its continued development as a potential therapeutic agent.

References

Nlrp3-IN-23: A Technical Guide to a Novel Inhibitor of the NLRP3 Inflammasome

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] This multi-protein complex plays a pivotal role in the host's defense against pathogens and endogenous danger signals.[1][3] Upon activation, the NLRP3 inflammasome orchestrates the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[2] Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory and autoimmune diseases, making it a prime therapeutic target. This technical guide provides an in-depth overview of Nlrp3-IN-23, a novel small molecule inhibitor of the NLRP3 inflammasome, and its interaction with the inflammasome activation pathway.

The NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome is a tightly regulated two-step process, often referred to as the "two-signal" hypothesis.

Signal 1 (Priming): The initial priming signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). These signals are recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This engagement leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.

Signal 2 (Activation): A diverse range of secondary stimuli can trigger the activation of the primed NLRP3 inflammasome. These activators include:

-

Extracellular ATP, which activates the P2X7 receptor, leading to potassium efflux.

-

The microbial toxin nigericin, which acts as a potassium ionophore.

-

Crystalline substances like monosodium urate (MSU) and cholesterol crystals.

-

Heme, a component released during hemolysis.

This second signal leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. It also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptosis.

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

This compound: A Potent Inhibitor

This compound (also known as compound 15c) is a sila-cannabidiol (sila-CBD) derivative that has been identified as a potent inhibitor of the NLRP3 inflammasome.

Quantitative Data

While a comprehensive analysis of the half-maximal inhibitory concentration (IC50) of this compound against a wide range of stimuli is not yet publicly available, initial studies have demonstrated its significant inhibitory activity.

| Compound | Cell Line | Activator | Assay | Inhibitory Concentration | Reference |

| This compound (15c) | THP-1 | Heme | IL-1β release | Significant inhibition at 0.1 µM |

This data indicates that this compound is a potent inhibitor of heme-induced NLRP3 inflammasome activation. Heme is a well-established DAMP that triggers NLRP3 activation and is relevant in the pathophysiology of hemolytic diseases.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and the NLRP3 inflammasome.

IL-1β Release Assay (ELISA)

This protocol is adapted from the methodology used to assess the inhibitory effect of this compound on heme-induced NLRP3 activation.

References

Nlrp3-IN-23: A Technical Guide for the Study of NLRP3 Inflammasome Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of chronic inflammatory and neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, making it a prime target for therapeutic intervention. This technical guide focuses on Nlrp3-IN-23, a novel inhibitor of the NLRP3 inflammasome, providing a comprehensive overview of its known characteristics and a framework for its potential investigation in the context of neuroinflammation.

Note: Currently, published research on this compound (also known as Compound 15C) has focused on its efficacy in inhibiting heme-induced NLRP3 inflammasome activation, with applications in hemolytic diseases. As of this guide's publication, there is no specific publicly available data on the use of this compound in neuroinflammation models. Therefore, this document will detail the existing data on this compound and provide generalized, yet detailed, experimental protocols for evaluating novel NLRP3 inhibitors in a neuroinflammation context, using established methodologies as a template.

This compound: Core Properties and Mechanism of Action

This compound, also referred to as Compound 15C, is a sila-cannabidiol (sila-CBD) derivative. The replacement of a carbon atom with a silicon atom in the CBD scaffold has been explored to enhance pharmacological properties.

| Property | Value | Reference |

| Molecular Formula | C24H36O3Si | [1] |

| Molecular Weight | 400.63 g/mol | [1] |

| SMILES | O=C(C=C1--INVALID-LINK--(CCCCCC)C)C([C@@H]2C=C(C)CC[C@H]2C(C)=C)=C(O)C1=O | [1] |

| Known Activity | Inhibitor of heme-mediated induction of the NLRP3 inflammasome | [1] |

Mechanism of Action

The primary described mechanism of action for this compound is the inhibition of the NLRP3 inflammasome activation cascade. In a study by Shete et al. (2023), this compound (Compound 15C) was shown to significantly inhibit the heme-mediated induction of the NLRP3 inflammasome in differentiated THP-1 cells at a concentration of 0.1 μM.[1] Heme, released during hemolysis, can act as a damage-associated molecular pattern (DAMP) to trigger NLRP3 activation. The ability of this compound to block this process suggests its potential to mitigate inflammation in diseases characterized by excessive hemolysis. The precise molecular target of this compound within the NLRP3 inflammasome complex has not been fully elucidated in the available literature.

Quantitative Data

The following table summarizes the available quantitative data for this compound (Compound 15C) from in vitro studies.

| Assay | Cell Line | Stimulus | Inhibitor | Concentration | Effect | Reference |

| NLRP3 Inflammasome Activation | Differentiated THP-1 cells | Heme | This compound (Compound 15C) | 0.1 µM | Significant inhibition of heme-mediated NLRP3 inflammasome induction |

Experimental Protocols for Studying NLRP3 Inhibitors in Neuroinflammation

While specific protocols for this compound in neuroinflammation are not available, the following sections provide detailed methodologies for characterizing a novel NLRP3 inhibitor in relevant in vitro and in vivo models. These protocols are based on established practices in the field.

In Vitro Assessment in Microglia and Astrocytes

Microglia and astrocytes are the primary immune cells of the central nervous system and are key players in neuroinflammation.

1. Cell Culture:

-

Primary Microglia and Astrocytes: Isolate from the cortices of neonatal (P0-P2) C57BL/6 mice. Culture mixed glial cells and separate microglia from astrocytes by differential adhesion or immunomagnetic sorting.

-

Cell Lines: BV-2 (murine microglia) and immortalized human astrocytes can be used as alternatives.

2. NLRP3 Inflammasome Activation and Inhibition Assay:

-

Priming (Signal 1): Plate cells and prime with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of the test inhibitor (e.g., this compound) for 1 hour.

-

Activation (Signal 2): Induce NLRP3 inflammasome assembly and activation with a second stimulus such as:

-

ATP (5 mM) for 30-60 minutes.

-

Nigericin (10 µM) for 1-2 hours.

-

-

Endpoint Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of mature IL-1β and IL-18 using ELISA.

-

Caspase-1 Activity: Measure caspase-1 activity in the cell lysate or supernatant using a fluorescent substrate assay.

-

ASC Speck Visualization: Fix and permeabilize cells, then perform immunocytochemistry for the adaptor protein ASC to visualize the formation of ASC specks, a hallmark of inflammasome activation.

-

Western Blotting: Analyze cell lysates for cleaved caspase-1 (p20 subunit) and the mature form of IL-1β (p17).

-

In Vivo Assessment in a Neuroinflammation Model

A commonly used in vivo model is the LPS-induced systemic inflammation model, which results in a neuroinflammatory response.

1. Animal Model:

-

Use adult C57BL/6 mice.

2. Experimental Procedure:

-

Inhibitor Administration: Administer the test inhibitor (e.g., this compound) via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses.

-

Induction of Neuroinflammation: 1-2 hours after inhibitor administration, induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1-5 mg/kg).

-

Tissue Collection: At a defined time point (e.g., 4-24 hours) after LPS injection, euthanize the mice and collect brain tissue (cortex and hippocampus are often regions of interest) and blood.

3. Endpoint Analysis:

-

Cytokine Levels in Brain Homogenates: Homogenize brain tissue and measure the levels of IL-1β, IL-18, and other pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays.

-

Immunohistochemistry/Immunofluorescence: Perfuse mice and prepare brain sections. Perform staining for markers of microglial and astrocyte activation (e.g., Iba1, GFAP), as well as NLRP3 inflammasome components.

-

Western Blotting: Analyze brain tissue homogenates for the expression and cleavage of caspase-1 and IL-1β.

-

Behavioral Tests: For chronic neuroinflammation models, assess cognitive function using tests such as the Morris water maze or Y-maze.

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the putative point of inhibition by a direct NLRP3 inhibitor.

Caption: Canonical NLRP3 inflammasome activation pathway and potential inhibition by this compound.

Experimental Workflow for In Vitro Screening

The following diagram outlines a typical workflow for screening a novel NLRP3 inhibitor in vitro.

Caption: Workflow for in vitro screening of NLRP3 inflammasome inhibitors.

Conclusion

This compound (Compound 15C) has been identified as a potent inhibitor of heme-induced NLRP3 inflammasome activation. While its efficacy in the context of neuroinflammation remains to be investigated, its demonstrated activity warrants further exploration in relevant neurological disease models. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to characterize the potential of this compound and other novel compounds as therapeutic agents for neuroinflammatory disorders. As research progresses, it will be crucial to determine the brain bioavailability and in vivo efficacy of this compound to fully assess its therapeutic potential for diseases of the central nervous system.

References

Nlrp3-IN-23 in Models of Autoinflammatory Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nlrp3-IN-23 (also known as Compound 15C), a novel inhibitor of the NLRP3 inflammasome, with a specific focus on its activity in models of autoinflammatory disease. This document summarizes key quantitative data, details experimental protocols, and visualizes the relevant biological pathways to support further research and development in this area. The information presented is primarily derived from the study by Shete S.S., et al., published in ACS Medicinal Chemistry Letters in 2023, which identified this compound as a potent inhibitor of heme-induced NLRP3 inflammasome activation.[1]

Core Concepts: The NLRP3 Inflammasome in Autoinflammatory Disease

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[2] Its activation is a key driver of inflammation in a variety of autoinflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS).[3][4][5] The activation of the NLRP3 inflammasome is a two-step process: a priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), followed by an activation signal from damage-associated molecular patterns (DAMPs). In the context of hemolytic diseases, heme released from red blood cells acts as a potent DAMP, triggering NLRP3 inflammasome activation and the subsequent release of pro-inflammatory cytokines, IL-1β and IL-18.

This compound: A Potent Inhibitor of Heme-Induced Inflammation

This compound is a sila-cannabidiol (sila-CBD) derivative that has been identified as a significant inhibitor of the heme-mediated induction of the NLRP3 inflammasome.

Quantitative Data: In Vitro Efficacy

The following tables summarize the reported in vitro activity of this compound in inhibiting the release of key pro-inflammatory cytokines.

Table 1: Inhibition of Heme-Induced IL-1β Release in THP-1 Cells

| Compound | Concentration (µM) | Inhibition of IL-1β Release |

| This compound (15C) | 0.1 | Significant Inhibition |

Table 2: Inhibition of Pro-inflammatory Cytokines in J774.A1 Macrophages

| Compound | Concentration (µM) | Inhibition of TNF-α | Inhibition of IL-6 |

| This compound (15C) | 10 | Marginal Inhibition | Marginal Inhibition |

| This compound (15C) | 1 | No Significant Inhibition | No Significant Inhibition |

| This compound (15C) | 0.1 | No Significant Inhibition | No Significant Inhibition |

Signaling Pathways and Experimental Workflows

Heme-Induced NLRP3 Inflammasome Activation and Inhibition by this compound

The following diagram illustrates the signaling cascade initiated by heme and the proposed point of intervention for this compound.

Experimental Workflow: In Vitro Inhibition Assay

The diagram below outlines the general workflow for assessing the in vitro efficacy of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the available literature.

In Vitro Heme-Induced NLRP3 Inflammasome Activation and Inhibition Assay

1. Cell Culture and Differentiation:

- Human monocytic THP-1 cells are cultured in appropriate media.

- Cells are differentiated into macrophage-like cells by treatment with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 20 ng/mL.

2. Priming:

- Differentiated THP-1 cells are primed with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

3. Inhibitor Treatment:

- Following the priming step, the cells are treated with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 1 hour.

4. NLRP3 Inflammasome Activation:

- The NLRP3 inflammasome is then activated by adding heme at a concentration of 50 µM for 1 hour.

5. Cytokine Measurement:

- The cell culture supernatant is collected.

- The concentration of cleaved IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit, serving as a readout for NLRP3 inflammasome activity.

6. Cytotoxicity Assay (Optional but Recommended):

- To ensure that the observed inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) can be performed on cells treated with this compound for 24 hours at the tested concentrations.

In Vivo Heme-Mediated Peritoneal Inflammation Mouse Model

1. Animal Model:

- C57BL/6 mice are typically used for this model.

2. Induction of Peritonitis:

- Mice are intraperitoneally (i.p.) injected with heme to induce sterile peritonitis. The exact dosage and timing would be determined by preliminary dose-response studies.

3. This compound Administration:

- This compound is administered to the mice, typically via i.p. injection or oral gavage, at a predetermined time point relative to the heme injection (e.g., pre-treatment or co-administration).

4. Sample Collection:

- At a specified time point after heme injection (e.g., 6-24 hours), mice are euthanized.

- Peritoneal lavage fluid is collected by washing the peritoneal cavity with sterile phosphate-buffered saline (PBS).

- Blood samples may also be collected for serum analysis.

5. Analysis of Inflammatory Markers:

- The peritoneal lavage fluid is analyzed for the recruitment of inflammatory cells, particularly neutrophils, using flow cytometry.

- The concentrations of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the peritoneal lavage fluid and/or serum are quantified by ELISA.

Conclusion

This compound has emerged as a promising inhibitor of the heme-induced NLRP3 inflammasome, demonstrating significant in vitro activity at nanomolar concentrations. Its efficacy in a mouse model of peritoneal inflammation further underscores its therapeutic potential for autoinflammatory diseases driven by hemolysis. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the mechanism of action and preclinical efficacy of this compound and related compounds. Future studies should focus on establishing a full dose-response relationship, elucidating the precise molecular target within the NLRP3 inflammasome complex, and evaluating its therapeutic window in more complex models of autoinflammatory and hemolytic diseases.

References

- 1. Induction of NLRP3 Inflammasome Activation by Heme in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NLRP3 inflammasome fires up heme-induced inflammation in hemolytic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Binding Site of Nlrp3-IN-23 on NLRP3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of small molecule inhibitors targeting NLRP3 is an area of intense research. Nlrp3-IN-23, also known as compound 15c, has been identified as a potent, sila-CBD derivative that specifically inhibits the heme-induced activation of the NLRP3 inflammasome.[1][2] Understanding the precise binding site of this compound on the NLRP3 protein is crucial for its further development as a therapeutic agent and for the rational design of next-generation inhibitors. This technical guide provides a comprehensive overview of the current knowledge on this compound, details experimental protocols to elucidate its binding site, and presents relevant signaling pathways and experimental workflows.

Introduction to this compound and the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines, leading to inflammation.[3][4] this compound has emerged as a significant inhibitor of this pathway, particularly in the context of heme-induced inflammation, which is relevant in hemolytic diseases.[1]

This compound (Compound 15c)

This compound is a silicon-incorporated cannabidiol (sila-CBD) derivative. It has demonstrated potent inhibitory activity against the heme-mediated induction of the NLRP3 inflammasome.

Chemical Structure:

O=C(C=C1--INVALID-LINK--(CCCCCC)C)C([C@@H]2C=C(C)CC[C@H]2C(C)=C)=C(O)C1=O

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.

-

Activation (Signal 2): A variety of stimuli, including extracellular ATP, pore-forming toxins, crystalline substances, and heme, trigger this second step. This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and can also induce a form of inflammatory cell death called pyroptosis.

Quantitative Data on this compound Activity

The inhibitory activity of this compound (compound 15c) and its analogs on heme-induced NLRP3 inflammasome activation has been quantified. The data is summarized in the table below.

| Compound | Concentration (µM) | % Inhibition of IL-1β Release | Cell Line |

| This compound (15c) | 0.1 | >20% | THP-1 |

| This compound (15c) | 1 | >50% | THP-1 |

| Compound 15a | 0.1 | >20% | THP-1 |

| Compound 15a | 1 | >50% | THP-1 |

Data extracted from Shete S S, et al. ACS Medicinal Chemistry Letters, 2023.

Experimental Protocols for Investigating the this compound Binding Site

While the exact binding site of this compound on NLRP3 has not been published, this section provides detailed protocols for key experiments that are essential for its identification and validation.

Heme-Induced NLRP3 Inflammasome Activation Assay

This assay is used to confirm the inhibitory activity of this compound on NLRP3 activation in a cellular context.

Materials:

-

THP-1 cells

-

PMA (Phorbol 12-myristate 13-acetate)

-

LPS (Lipopolysaccharide)

-

Heme

-

This compound

-

Opti-MEM I Reduced Serum Medium

-

ELISA kit for human IL-1β

Protocol:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

To differentiate into macrophage-like cells, seed THP-1 cells in 96-well plates at a density of 0.5 x 10^6 cells/mL and treat with 50 ng/mL PMA for 48 hours.

-

-

Priming:

-

After differentiation, wash the cells with PBS and replace the medium with Opti-MEM.

-

Prime the cells with 1 µg/mL LPS for 3 hours.

-

-

Inhibitor Treatment:

-

Pre-incubate the primed cells with various concentrations of this compound for 1 hour.

-

-

NLRP3 Activation:

-

Activate the NLRP3 inflammasome by adding 50 µM heme to the cells and incubate for 6 hours.

-

-

Quantification of IL-1β Release:

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Co-immunoprecipitation (Co-IP) to Demonstrate Binding

This protocol is designed to determine if this compound directly binds to the NLRP3 protein within a cellular lysate. A photo-reactive and clickable analog of this compound would be required for this experiment.

Materials:

-

THP-1 cells

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)

-

Anti-NLRP3 antibody

-

Protein A/G magnetic beads

-

Photo-reactive, clickable this compound analog

-

Biotin-azide

-

Streptavidin beads

-

SDS-PAGE and Western blot reagents

Protocol:

-

Cell Lysis:

-

Lyse THP-1 cells with lysis buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Binding and Photo-crosslinking:

-

Incubate the cleared cell lysate with the photo-reactive this compound analog in the dark.

-

Expose the mixture to UV light (e.g., 365 nm) to induce cross-linking.

-

-

Click Chemistry:

-

Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach biotin-azide to the cross-linked inhibitor.

-

-

Immunoprecipitation:

-

Incubate the lysate with an anti-NLRP3 antibody overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for another 2-4 hours.

-

Wash the beads several times with lysis buffer.

-

-

Elution and Detection:

-

Elute the protein complexes from the beads using SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with streptavidin-HRP to detect the biotinylated this compound analog that is cross-linked to NLRP3.

-

Site-Directed Mutagenesis to Identify Key Binding Residues

Once potential binding residues are identified (e.g., through computational modeling or photo-crosslinking mass spectrometry), this protocol can be used to mutate these residues to validate their importance for this compound binding.

Materials:

-

Plasmid DNA containing the human NLRP3 gene

-

Mutagenic primers

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells

-

DNA sequencing services

Protocol:

-

Primer Design:

-

Design primers that are complementary to the template DNA and contain the desired mutation. The mutation should be in the center of the primer.

-

Primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

-

-

Mutagenesis PCR:

-

Perform PCR using the mutagenic primers and the NLRP3 plasmid as a template. Use a high-fidelity DNA polymerase to minimize secondary mutations.

-

A typical PCR cycle for mutagenesis is: 95°C for 30 sec, followed by 18 cycles of 95°C for 30 sec, 55°C for 1 min, and 68°C for 1 min/kb of plasmid length.

-

-

DpnI Digestion:

-

Digest the PCR product with DpnI to remove the parental, methylated template DNA.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

-

Verification:

-

Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

-

-

Functional Assay:

-

Express the mutant NLRP3 protein in a suitable cell line and perform the heme-induced NLRP3 inflammasome activation assay to assess the effect of the mutation on the inhibitory activity of this compound.

-

Visualizations

NLRP3 Inflammasome Signaling Pathway

Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.

Experimental Workflow for Binding Site Identification

Caption: A proposed experimental workflow for identifying the binding site of this compound on NLRP3.

Conclusion

This compound is a promising inhibitor of the NLRP3 inflammasome with demonstrated efficacy against heme-induced activation. While its precise binding site on NLRP3 remains to be elucidated, the experimental approaches outlined in this guide provide a clear roadmap for its identification and validation. A thorough understanding of the molecular interactions between this compound and NLRP3 will be instrumental in optimizing its therapeutic potential and in the development of novel anti-inflammatory drugs. The combination of computational modeling, advanced biochemical techniques, and functional cellular assays will be key to unraveling the mechanism of action of this potent inhibitor.

References

- 1. Sila-CBD Derivatives as Inhibitors of Heme-Induced NLRP3 Inflammasome: Application in Hemolytic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Nlrp3-IN-23: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical mediator of inflammation in a wide range of diseases. Its activation by various pathogen- and damage-associated molecular patterns (PAMPs and DAMPs) triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, leading to inflammatory cell death (pyroptosis).[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory conditions, making it a compelling therapeutic target. This technical guide focuses on the early-stage research of Nlrp3-IN-23, a novel inhibitor of the NLRP3 inflammasome.

This compound, also identified as Compound 15C, is a sila-cannabidiol (sila-CBD) derivative that has demonstrated potent inhibitory activity against heme-induced NLRP3 inflammasome activation.[4][5] Heme, a DAMP released during hemolysis, is a known activator of the NLRP3 inflammasome and contributes to the inflammatory pathology of hemolytic diseases such as sickle cell anemia and thalassemia. This compound represents a promising therapeutic candidate for these and other NLRP3-mediated inflammatory disorders.

Core Data Summary

The following tables summarize the key quantitative data from early-stage in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Stimulus | This compound Concentration | Outcome | Reference |

| NLRP3 Inflammasome Inhibition | Differentiated THP-1 cells | Heme (50 μM) | 0.1 μM | Significant inhibition of IL-1β release | |

| Pro-inflammatory Cytokine Inhibition | J774A.1 cells | Heme | 10 μM | Potent inhibition of IL-1β, TNF-α, and IL-6 | |

| NLRP3 Inflammasome Inhibition | Differentiated THP-1 cells | Heme (50 μM) | 10 μM | ~60% reduction in IL-1β release (for related compound 12c) |

Table 2: In Vivo Activity of this compound

| Animal Model | Disease Model | Dosing | Outcome | Reference |

| Mouse | Heme-mediated peritoneal inflammation | Not specified | Validation of anti-NLRP3 inflammasome activity |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and the general experimental workflow for evaluating this compound.

Heme-Induced NLRP3 Inflammasome Activation Pathway

Caption: Heme-induced NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for assessing this compound's in vitro inhibition of heme-induced IL-1β release.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

Objective: To determine the inhibitory effect of this compound on heme-induced NLRP3 inflammasome activation in a human monocytic cell line.

Cell Culture and Differentiation:

-

Human THP-1 monocytes are cultured in an appropriate growth medium.

-

To differentiate the monocytes into macrophage-like cells, they are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 20 ng/mL.

Inflammasome Priming and Compound Treatment:

-

The differentiated THP-1 cells are primed with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

Following priming, the cells are treated with various concentrations of this compound for 1 hour.

Inflammasome Activation and Analysis:

-

The NLRP3 inflammasome is then activated by adding heme at a concentration of 50 μM for 1 hour.

-

After the incubation period, the cell culture supernatants are collected.

-

The concentration of cleaved IL-1β in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) as a readout for NLRP3 inflammasome activity.

In Vitro Pro-inflammatory Cytokine Inhibition Assay in J774A.1 Cells

Objective: To evaluate the broader anti-inflammatory effects of this compound by measuring its impact on the release of multiple pro-inflammatory cytokines.

Cell Culture and Treatment:

-

Murine macrophage-like J774A.1 cells are used for this assay.

-

The cells are treated with this compound at a concentration of 10 μM for 24 hours.

Analysis:

-

The levels of IL-1β, tumor necrosis factor-alpha (TNF-α), and IL-6 in the cell culture supernatants are quantified to assess the inhibitory activity of the compound.

Cytotoxicity Assay:

-

To ensure that the observed reduction in cytokine levels is not due to cell death, a cytotoxicity assay (e.g., MTT assay) is performed. J774A.1 cells are treated with the compound for 24 hours at 10 μM, and cell viability is assessed.

In Vivo Heme-Mediated Peritoneal Inflammation Model

Objective: To validate the anti-NLRP3 inflammasome activity of this compound in a living organism.

Animal Model and Treatment:

-

A murine model of heme-mediated peritoneal inflammation is utilized.

-

The specific details of the this compound administration (dose, route, and timing) in the context of the published in vivo validation are not fully detailed in the currently available literature but would be a critical component of a complete study.

Inflammation Induction and Analysis:

-

Inflammation is induced in the peritoneum of the mice through the administration of heme.

-

The efficacy of this compound is assessed by measuring relevant inflammatory markers in the peritoneal fluid or surrounding tissues. This would typically include the quantification of inflammatory cell infiltration and cytokine levels (e.g., IL-1β).

Conclusion

The early-stage research on this compound (Compound 15C) has identified it as a promising inhibitor of the heme-induced NLRP3 inflammasome. The in vitro data demonstrates its ability to significantly reduce the release of the key pro-inflammatory cytokine IL-1β, as well as TNF-α and IL-6. The initial in vivo validation further supports its potential as an anti-inflammatory agent. As research progresses, further studies will be required to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in more complex disease models. The continued investigation of this compound and related sila-CBD derivatives may pave the way for novel therapeutic strategies for hemolytic diseases and other inflammatory conditions driven by aberrant NLRP3 inflammasome activation.

References

- 1. The NLRP3 inflammasome fires up heme-induced inflammation in hemolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The NLRP3 inflammasome fires up heme-induced inflammation in hemolytic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sila-CBD Derivatives as Inhibitors of Heme-Induced NLRP3 Inflammasome: Application in Hemolytic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Chemical Probe NLRP3-IN-23: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Characterization and Application of NLRP3-IN-23 as a Chemical Probe for the NLRP3 Inflammasome.

Introduction

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory disorders, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases.[3][4][5] This has positioned the NLRP3 inflammasome as a key therapeutic target for the development of novel anti-inflammatory agents. Chemical probes are essential tools in this endeavor, enabling the precise dissection of the NLRP3 signaling pathway and the validation of its role in disease.

This technical guide provides a comprehensive overview of this compound, a recently identified small molecule inhibitor of the NLRP3 inflammasome. We will detail its mechanism of action, provide key quantitative data on its activity, and present detailed experimental protocols for its characterization, thereby establishing its utility as a chemical probe for NLRP3-related research.

This compound: A Sila-Cannabidiol Derivative

This compound, also referred to as compound 15c, is a sila-cannabidiol (sila-CBD) derivative that has been identified as a potent inhibitor of the heme-induced NLRP3 inflammasome. The silicon-for-carbon substitution in the cannabidiol scaffold has been shown to enhance metabolic stability while conferring potent anti-inflammatory properties.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's inhibitory activity on cytokine release in in vitro models. The data is derived from studies on phorbol 12-myristate 13-acetate (PMA)-differentiated THP-1 human monocytic cells.

Table 1: Inhibition of Heme-Induced IL-1β Release by this compound

| Concentration (µM) | Estimated % Inhibition of IL-1β Release |

| 10 | >90% |

| 1 | ~75% |

| 0.1 | ~50% |

Table 2: Activity of this compound on TNF-α and IL-6 Release

| Cytokine | Concentration (µM) | Estimated % Inhibition | Potency Classification |

| TNF-α | 10 | <20% | Marginal |

| IL-6 | 10 | <20% | Marginal |

Note: The percentage of inhibition is estimated from graphical data presented in the primary literature. Explicit IC50 values have not been published. The data indicates that this compound is significantly more potent against NLRP3-mediated IL-1β release than against the release of TNF-α and IL-6, suggesting a degree of selectivity.

Signaling Pathways and Mechanism of Action

The NLRP3 inflammasome is typically activated through a two-signal process: a priming signal and an activation signal. This compound has been shown to inhibit the activation step, specifically in the context of heme-induced inflammasome assembly.

Canonical NLRP3 Inflammasome Activation Pathway

The canonical pathway is the most well-characterized route to NLRP3 activation.

Non-Canonical and Alternative NLRP3 Activation Pathways

NLRP3 can also be activated through non-canonical and alternative pathways, which involve different upstream signaling molecules.

Experimental Protocols

The following protocols are based on the methods described for the characterization of this compound and general procedures for assessing NLRP3 inflammasome inhibition.

Protocol 1: In Vitro Heme-Induced NLRP3 Inflammasome Activation Assay

This protocol describes the induction of NLRP3 inflammasome activation in THP-1 macrophage-like cells using heme as the stimulus and the assessment of inhibition by this compound.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

Hemin (Heme)

-

This compound (dissolved in DMSO)

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Differentiation:

-

Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate.

-

Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 20 ng/mL.

-

Incubate for 48 hours at 37°C in a 5% CO2 incubator.

-

After differentiation, wash the cells with fresh RPMI-1640 medium.

-

-

Priming (Signal 1):

-

Prime the differentiated THP-1 cells with LPS at a final concentration of 100 ng/mL in fresh medium.

-

Incubate for 4 hours at 37°C.

-

-

Inhibitor Treatment:

-

After priming, remove the LPS-containing medium.

-

Add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).

-

Pre-incubate for 1 hour at 37°C.

-

-

Activation (Signal 2):

-

Add Heme to a final concentration of 50 µM to induce NLRP3 inflammasome activation.

-

Incubate for 1 hour at 37°C.

-

-

Sample Collection and Analysis:

-

Centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated control.

Protocol 2: Selectivity Profiling Against NLRC4 and AIM2 Inflammasomes

To characterize this compound as a chemical probe, its selectivity against other inflammasomes must be assessed. While specific data for this compound is not yet available, this protocol provides a standard method for evaluating inhibitor selectivity.

Materials:

-

PMA-differentiated THP-1 cells (prepared as in Protocol 1)

-

Lipofectamine 2000 or similar transfection reagent

-

Flagellin (for NLRC4 activation)

-

Poly(dA:dT) (for AIM2 activation)

-

This compound

-

Human IL-1β ELISA kit

Procedure:

-

Cell Preparation:

-

Prepare PMA-differentiated THP-1 cells in 96-well plates as described in Protocol 1.

-

-

Priming and Inhibition:

-

For all conditions, prime cells with LPS (100 ng/mL) for 4 hours.

-

Following priming, treat cells with this compound (e.g., 10 µM) or vehicle control for 1 hour.

-

-

Selective Inflammasome Activation:

-

NLRP3 Activation (Control): Add Nigericin (10 µM) and incubate for 1 hour.

-

NLRC4 Activation: Transfect the cells with Flagellin (1 µg/mL) using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 6-8 hours.

-

AIM2 Activation: Transfect the cells with Poly(dA:dT) (1 µg/mL) using a suitable transfection reagent. Incubate for 6-8 hours.

-

-

Sample Collection and Analysis:

-

Collect supernatants and measure IL-1β concentration by ELISA as described in Protocol 1.

-

Data Analysis:

-

Compare the inhibition of IL-1β release in the NLRC4 and AIM2 activation conditions to the inhibition observed with NLRP3 activation. A selective chemical probe will show potent inhibition of NLRP3-mediated IL-1β release with minimal to no effect on NLRC4- and AIM2-mediated release.

Defining this compound as a Chemical Probe

A chemical probe is a small molecule that is potent, selective, and well-characterized, enabling the study of a specific protein target in cells and organisms. Based on the available data, this compound shows promise as a chemical probe for the NLRP3 inflammasome.

Conclusion

This compound is a novel sila-CBD derivative that demonstrates potent and specific inhibition of heme-induced NLRP3 inflammasome activation in vitro. Its ability to significantly reduce IL-1β secretion at sub-micromolar concentrations, coupled with its marginal effects on TNF-α and IL-6, highlights its potential as a selective chemical probe. Further characterization, particularly regarding its activity against other inflammasome subtypes such as NLRC4 and AIM2, will be crucial in fully validating its utility for dissecting the intricate role of the NLRP3 inflammasome in health and disease. The protocols and data presented in this guide provide a solid foundation for researchers to utilize and further investigate this compound in the pursuit of novel therapeutics for inflammatory disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of N-Cyano-sulfoximineurea Derivatives as Potent and Orally Bioavailable NLRP3 Inflammasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sila-CBD Derivatives as Inhibitors of Heme-Induced NLRP3 Inflammasome: Application in Hemolytic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - TNF regulates transcription of NLRP3 inflammasome components and inflammatory molecules in cryopyrinopathies [jci.org]

- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nlrp3-IN-23: A Potent and Selective NLRP3 Inflammasome Inhibitor

For Research Use Only.

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target.[1][4] Nlrp3-IN-23 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound.

The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or priming, is typically initiated by microbial components like lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The second signal, triggered by a variety of stimuli such as ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of Gasdermin D (GSDMD).

Signaling Pathway

Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following protocols describe methods to evaluate the efficacy of this compound in cell-based assays. Human THP-1 monocytes are a commonly used cell line for these studies.

Protocol 1: IL-1β Release Assay in PMA-Differentiated THP-1 Macrophages

This protocol measures the inhibitory effect of this compound on the secretion of IL-1β, a key downstream cytokine of NLRP3 inflammasome activation.

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound

-

Opti-MEM™ I Reduced Serum Medium

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Experimental Workflow:

Caption: Workflow for the IL-1β Release Assay.

Procedure:

-

Cell Differentiation: Seed THP-1 cells in a 96-well plate at a density of 0.5 x 10^6 cells/mL. Add PMA to a final concentration of 50-100 ng/mL to differentiate the monocytes into adherent macrophage-like cells. Incubate for 48-72 hours at 37°C, 5% CO2.

-

Priming (Signal 1): Gently wash the differentiated cells twice with warm PBS or serum-free medium. Replace the medium with 90 µL of fresh Opti-MEM™. Prime the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C, 5% CO2.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in Opti-MEM™. Add 10 µL of the inhibitor dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.

-

Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (final concentration 5-20 µM) or ATP (final concentration 1-5 mM). Incubate for 1-2 hours at 37°C.

-

Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for analysis.

-

IL-1β ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.

Protocol 2: Caspase-1 Activity Assay

This assay quantifies the activity of caspase-1, the effector enzyme of the NLRP3 inflammasome.

Materials:

-

Cells prepared and treated as in Protocol 1 (Steps 1-4)

-

Caspase-Glo® 1 Inflammasome Assay kit or similar

-

White-walled 96-well plates for luminescence measurements

Procedure:

-

Cell Treatment: Follow Steps 1-4 from Protocol 1 for cell differentiation, priming, inhibitor treatment, and activation in a white-walled 96-well plate.

-

Assay: After the activation step, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 1 reagent to each well according to the manufacturer's protocol.

-

Measurement: Incubate for 1 hour at room temperature, protected from light. Measure the luminescence using a plate reader.

Protocol 3: Pyroptosis Assessment (LDH Release Assay)

This protocol measures the release of lactate dehydrogenase (LDH), an indicator of plasma membrane rupture during pyroptosis.

Materials:

-

Cells prepared and treated as in Protocol 1 (Steps 1-4)

-

LDH Cytotoxicity Assay Kit

Procedure:

-

Cell Treatment: Follow Steps 1-4 from Protocol 1.

-

Sample Collection: After the activation step, centrifuge the plate at 500 x g for 5 minutes.

-

Assay: Carefully transfer a portion of the supernatant to a new 96-well plate. Perform the LDH assay according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

Data Presentation

The inhibitory activity of this compound should be determined by calculating the IC50 values from the dose-response curves generated from the assays described above.

| Assay | Endpoint Measured | This compound IC50 (nM) | MCC950 IC50 (nM) (Control) |

| IL-1β Release (LPS + Nigericin) | IL-1β concentration in supernatant | Data to be filled | Data to be filled |

| Caspase-1 Activity | Luminescence signal | Data to be filled | Data to be filled |

| Pyroptosis (LDH Release) | LDH concentration in supernatant | Data to be filled | Data to be filled |

Note: The IC50 values for the well-characterized NLRP3 inhibitor MCC950 should be determined in parallel as a positive control.

Advanced Characterization: Target Engagement

For a more direct assessment of this compound binding to its target within a cellular context, a NanoBRET™ Target Engagement (TE) Assay can be employed. This assay measures the binding of a small molecule to a target protein in live cells using bioluminescence resonance energy transfer (BRET).

Principle of NanoBRET™ Target Engagement Assay:

References

Application Notes and Protocols for In Vivo Evaluation of NLRP3-IN-23

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key therapeutic target.[3][4] NLRP3-IN-23 is a novel investigational inhibitor of the NLRP3 inflammasome. These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of this compound.

While specific in vivo data for this compound is not yet publicly available, the following protocols are based on established methodologies for other well-characterized NLRP3 inhibitors, such as MCC950 and Dapansutrile.[5] Researchers should use these as a starting point and optimize the specific parameters for this compound through rigorous dose-finding and pharmacokinetic studies.

Signaling Pathway of the NLRP3 Inflammasome

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β through the NF-κB signaling pathway.

-

Activation (Signal 2): A variety of stimuli, including extracellular ATP, crystalline substances (e.g., monosodium urate crystals), potassium efflux, and mitochondrial dysfunction, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently released from the cell.

General Experimental Workflow for In Vivo Efficacy Testing

A typical workflow for assessing the in vivo efficacy of an NLRP3 inhibitor involves selecting an appropriate animal model, administering the compound, inducing inflammation, and then collecting and analyzing samples to measure inflammatory markers.

Experimental Protocols

The following are detailed protocols for commonly used acute in vivo models of NLRP3 inflammasome activation.

Protocol 1: LPS and ATP-Induced Peritonitis Model in Mice

This model is a standard for studying NLRP3 inflammasome activation in vivo.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% CMC in sterile water for oral administration; 10% DMSO in sterile saline for intraperitoneal injection)

-

Lipopolysaccharide (LPS) from E. coli

-

Adenosine triphosphate (ATP)

-

Sterile PBS

-

8-12 week old C57BL/6 mice

Procedure:

-

Inhibitor Administration:

-

Dissolve this compound in the appropriate vehicle.

-

Administer this compound to the treatment groups and vehicle to the control group via the chosen route (e.g., oral gavage or intraperitoneal injection). The timing of administration should be based on the pharmacokinetic profile of the compound (typically 30-60 minutes before the activation step).

-

-

Priming:

-

Inject all mice intraperitoneally with LPS (e.g., 10 mg/kg) to prime the NLRP3 inflammasome.

-

-

Activation:

-

After a priming period of 3-4 hours, inject the mice intraperitoneally with ATP (e.g., 15 mM in sterile PBS) to activate the NLRP3 inflammasome.

-

-

Sample Collection:

-

Euthanize the mice 30-60 minutes after the ATP injection.

-

Perform peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and collecting the fluid.

-

Collect blood via cardiac puncture for serum or plasma preparation.

-

-

Analysis:

-

Centrifuge the peritoneal lavage fluid to separate the cells from the supernatant.

-

Measure IL-1β, IL-18, and TNF-α levels in the supernatant and serum/plasma by ELISA.

-

Analyze the cell pellet for immune cell infiltration, particularly neutrophils, using flow cytometry.

-

Protocol 2: Monosodium Urate (MSU) Crystal-Induced Peritonitis Model in Mice

This model mimics gouty arthritis, a disease driven by NLRP3 inflammasome activation.

Materials:

-

This compound

-

Vehicle

-

Monosodium urate (MSU) crystals (prepared or commercially available)

-

Sterile PBS

-

8-12 week old C57BL/6 mice

Procedure:

-

Inhibitor Administration:

-

Administer this compound or vehicle as described in Protocol 1.

-

-

Induction of Peritonitis:

-

Inject mice intraperitoneally with a suspension of MSU crystals (e.g., 1 mg in 0.5 mL sterile PBS).

-

-

Sample Collection:

-

Euthanize the mice 6-12 hours after MSU injection.

-

Collect peritoneal lavage fluid and blood as described in Protocol 1.

-

-

Analysis:

-

Perform cytokine analysis (IL-1β, IL-18) and immune cell profiling as described in Protocol 1.

-

Data Presentation

Quantitative data from in vivo experiments with NLRP3 inhibitors should be summarized in tables for clear comparison. The following table provides a template based on expected outcomes from studies with compounds like MCC950.

Table 1: Representative In Vivo Efficacy of NLRP3 Inhibitors in Mouse Models

| Animal Model | Compound | Dosage | Route of Administration | Key Findings | Reference |

| LPS-induced Peritonitis | MCC950 | 0.4 - 4 mg/kg | i.p. | Dose-dependent reduction of IL-1β in peritoneal lavage (50% at 0.4 mg/kg, >90% at >4 mg/kg). | |

| Experimental Autoimmune Encephalomyelitis (EAE) | Dapansutrile | 3.75 g/kg in diet | Oral | Ameliorated neurological deficits and reduced pro-inflammatory cytokine levels. | |

| Cryopyrin-Associated Periodic Syndrome (CAPS) | NT-0249 | 10 - 100 mg/kg in diet | Oral | Dose-dependent reduction of mature IL-1β in tissue homogenates. | |

| Cerebral Ischemia-Reperfusion | MCC950 | 10 mg/kg | i.p. | Alleviated neurological injury and decreased activation of the IL-23/IL-17 axis. |

Note: The dosages and findings in this table are for established NLRP3 inhibitors and should serve as a reference for designing experiments with this compound.

Conclusion

The provided application notes and protocols offer a robust framework for the in vivo investigation of this compound. A systematic approach, beginning with acute inflammatory models to establish efficacy and optimal dosage, is recommended before proceeding to more complex chronic disease models. Careful experimental design, including appropriate controls and comprehensive endpoint analysis, will be crucial for elucidating the therapeutic potential of this compound.

References

- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | NLRP3 inflammasome as a therapeutic target in autoimmune inner ear disease [frontiersin.org]

- 5. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for Nlrp3-IN-23 in Primary Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] This multi-protein complex responds to a wide array of danger- and pathogen-associated molecular patterns (DAMPs and PAMPs), triggering the maturation and secretion of potent pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory and autoimmune diseases, making it a prime therapeutic target. Nlrp3-IN-23 is a small molecule inhibitor designed to specifically target the NLRP3 inflammasome, offering a potential therapeutic intervention for these conditions. These application notes provide a comprehensive guide for the characterization of this compound in primary immune cells.

NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by PAMPs like lipopolysaccharide (LPS). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): A second stimulus, such as extracellular ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. Activated caspase-1 can also cleave Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.

Caption: NLRP3 Inflammasome Activation Pathway and Point of Inhibition by this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the inhibitory effects of NLRP3 inhibitors on inflammasome activation in primary immune cells. These values can serve as a benchmark for evaluating this compound.

Table 1: Inhibitory Activity of a Representative NLRP3 Inhibitor (MCC950) in Primary Immune Cells

| Cell Type | Activator | IC50 (nM) | Reference |

| Human PBMCs | ATP | ~10 | |

| Human PBMCs | Nigericin | ~8 | |

| Mouse BMDMs | ATP | ~15 | |

| Mouse BMDMs | Nigericin | ~7.5 |

Table 2: Recommended Concentration Ranges for this compound Evaluation

| Cell Type | Priming Agent (Concentration) | Activator (Concentration) | This compound Concentration Range |

| Human PBMCs | LPS (100 ng/mL) | ATP (5 mM) | 0.1 nM - 10 µM |

| Mouse BMDMs | LPS (1 µg/mL) | Nigericin (10 µM) | 0.1 nM - 10 µM |

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

-

Healthy human donor blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

RPMI-1640 medium with 10% FBS

-

50 mL conical tubes

Procedure:

-

Dilute the whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the buffy coat layer containing the PBMCs.

-

Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the PBMCs in RPMI-1640 with 10% FBS and count the cells.

Protocol 2: Isolation and Differentiation of Mouse Bone Marrow-Derived Macrophages (BMDMs)

Materials:

-

Mouse femur and tibia

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

L-glutamine

-

M-CSF

-

70 µm cell strainer

-

10 cm non-tissue culture treated petri dishes

Procedure:

-

Dissect the femur and tibia and remove the surrounding muscle tissue.

-

Cut the ends of the bones and flush the bone marrow with RPMI-1640 using a 25-gauge needle and syringe.

-

Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Resuspend the cell pellet in BMDM differentiation medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 20 ng/mL M-CSF).

-

Plate the cells in 10 cm non-tissue culture treated petri dishes.

-

Incubate at 37°C in a 5% CO2 incubator.

-

On day 3, add fresh BMDM differentiation medium.

-

On day 7, the differentiated BMDMs are ready for use.

Protocol 3: In Vitro Inhibition of NLRP3 Inflammasome in Human PBMCs

Materials:

-

Isolated human PBMCs

-

RPMI-1640 medium with 10% FBS

-

LPS

-

ATP

-

This compound

-

DMSO (vehicle control)

-

96-well tissue culture plates

-

ELISA kits for human IL-1β and IL-18

Procedure:

-

Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Priming: Prime the cells with LPS (100 ng/mL) for 3 hours at 37°C.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 30-60 minutes.

-

Activation: Stimulate the cells with ATP (5 mM) for 1 hour at 37°C.

-

Sample Collection: Collect the cell culture supernatant for cytokine analysis.

-

Analysis: Quantify the concentration of mature IL-1β and IL-18 in the supernatants using ELISA according to the manufacturer's instructions.

References

Application Notes and Protocols for NLRP3-IN-23 in Mouse Models of Peritonitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, leading to inflammatory cell death (pyroptosis).[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[2][3] NLRP3-IN-23 is a small molecule inhibitor targeting the NLRP3 inflammasome, offering a potential therapeutic strategy for NLRP3-driven diseases. These application notes provide detailed protocols for the use of this compound in mouse models of peritonitis, a common model for studying acute inflammation.

Data Presentation

While specific in vivo dosage for this compound is not yet published, the following table summarizes dosages of other relevant NLRP3 inhibitors used in mouse models. This information can serve as a guide for determining an effective dose for this compound in peritonitis models.

| Inhibitor | Mouse Model | Dosage | Administration Route | Key Findings | Reference |

| MCC950 | MSU-induced Peritonitis | 5 mg/kg | Intraperitoneal (i.p.) | Reduced peritoneal IL-1β and IL-6 | [4] |

| NT-0249 | LPS/ATP-induced Peritonitis | 6 - 30 mg/kg | Oral (p.o.) | Dose-dependent reduction in IL-1β in peritoneal lavage fluid | |

| SB-222200 | MSU-induced Peritonitis | 10, 15, 20 mg/kg | Intraperitoneal (i.p.) | Dose-dependent decrease in IL-1β and IL-6 in peritoneal fluid | |

| JC-171 | LPS-induced Endotoxemia | 100 mg/kg | Not Specified | Prevented LPS-evoked IL-1β release | |

| Dapansutrile | Not specified in provided context | 100, 300, 1000 mg | Oral (p.o.) | Established safety and plasma concentration in a Phase 1 clinical trial |

Experimental Protocols

Formulation of this compound for In Vivo Administration

Given that many small molecule inhibitors exhibit low aqueous solubility, a proper formulation is crucial for in vivo studies.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water

Procedure for a Suspension Formulation (for Oral Gavage):

-

Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.

-

Weigh the required amount of this compound.

-

Create a uniform suspension of this compound in the 0.5% CMC-Na solution.

-

Vortex the suspension thoroughly before each administration to ensure homogeneity.

Procedure for a Solubilized Formulation (for Intraperitoneal Injection):

-

Dissolve this compound in a minimal amount of DMSO.

-

In a separate tube, prepare a vehicle solution, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

-

Slowly add the this compound/DMSO solution to the vehicle while vortexing to prevent precipitation.